![molecular formula C26H20N4O5 B2432813 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206999-45-2](/img/no-structure.png)

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

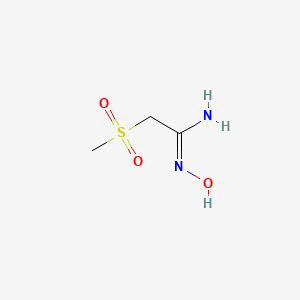

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and a quinazolinedione. The presence of these groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. These groups are likely to influence its physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar oxadiazole and quinazolinedione groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has explored the synthesis and reactivity of quinazoline derivatives, highlighting their potential in creating compounds with significant chemical and biological activities. The synthesis of quinazoline derivatives often involves molecular rearrangements and reactions with various reagents to form new compounds with complex structures. For example, the reactivity of 1-unsubstituted 3-chloroquinoline-2,4-diones with ethanolamine and ethylene diamine leads to new types of molecular rearrangements, producing novel quinazoline derivatives (Klásek et al., 2020). Additionally, the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid provides an easy pathway to thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Mrkvička et al., 2010).

Potential Applications in Materials Science

Quinazoline and oxadiazole derivatives show promise in materials science, particularly in the development of electronic and luminescent materials. The photophysical properties of derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole have been investigated, revealing potential applications as charge transport and/or luminescent materials in organic light emitting diodes (OLEDs) (Jin & Zhang, 2013).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of quinazoline-oxadiazole derivatives. For instance, novel 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Gupta et al., 2008). Moreover, novel quinazolinone derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines, underscoring their potential as anticancer agents (Poorirani et al., 2018).

Direcciones Futuras

Propiedades

Número CAS |

1206999-45-2 |

|---|---|

Nombre del producto |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C26H20N4O5 |

Peso molecular |

468.469 |

Nombre IUPAC |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H20N4O5/c1-2-15-3-6-17(7-4-15)23-28-24(35-29-23)18-8-9-19-20(12-18)27-26(32)30(25(19)31)13-16-5-10-21-22(11-16)34-14-33-21/h3-12H,2,13-14H2,1H3,(H,27,32) |

Clave InChI |

OJYZCCAOIMQWFP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2432731.png)

![N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2432732.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2432739.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile](/img/structure/B2432740.png)

![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)

![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)

![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)